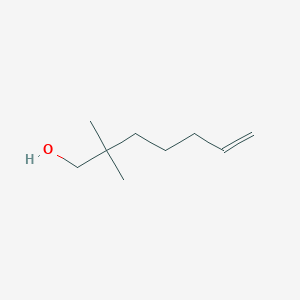

2,2-Dimethylhept-6-en-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H18O |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

2,2-dimethylhept-6-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-9(2,3)8-10/h4,10H,1,5-8H2,2-3H3 |

InChI-Schlüssel |

LKILZIBIYIWJEG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCCC=C)CO |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for 2,2 Dimethylhept 6 En 1 Ol

Regio- and Chemoselective Approaches to Carbon-Carbon Bond Formation

The construction of the carbon framework of 2,2-dimethylhept-6-en-1-ol relies on reactions that selectively form carbon-carbon bonds at specific positions, a concept known as regioselectivity, and that target specific functional groups while leaving others intact, known as chemoselectivity.

Aldol (B89426) and Related Condensation Pathways

Aldol condensations are powerful carbon-carbon bond-forming reactions that involve the reaction of an enolate with a carbonyl compound. iitk.ac.insigmaaldrich.com In the context of synthesizing precursors to 2,2-dimethylhept-6-en-1-ol, a crossed aldol condensation could be envisioned between a ketone bearing the gem-dimethyl group and an appropriate aldehyde to construct the carbon backbone. iitk.ac.in For instance, the reaction of a suitable ketone with an unsaturated aldehyde could furnish a β-hydroxy ketone, which can then be further manipulated to yield the target alcohol. The biosynthesis of some terpenoids, which share structural similarities with 2,2-dimethylhept-6-en-1-ol, utilizes aldol-like reactions. libretexts.org The success of such a pathway is often dependent on the careful choice of reactants and reaction conditions to control the regioselectivity and avoid self-condensation. iitk.ac.in

Olefination Strategies for Alkene Construction

Olefination reactions are crucial for the introduction of the terminal double bond in 2,2-dimethylhept-6-en-1-ol. The Wittig reaction and its variants are classic examples of olefination, though they can sometimes present challenges with stereoselectivity and functional group compatibility. rsc.org The Darzens reaction, a forerunner to the Wittig reaction, provides a method for generating olefins from carbonyl compounds and has been significant in the synthesis of fragrance molecules. scentspiracy.com Modern synthetic chemistry has also seen the rise of ring-closing metathesis as a powerful tool for forming cyclic olefins, which can be relevant in more complex synthetic routes that might involve a ring-opening step to generate the final acyclic structure. researchgate.netmdpi.com

Organometallic Coupling Reactions

Organometallic coupling reactions offer a versatile and efficient means of forming carbon-carbon bonds. The Grignard reaction is a fundamental tool in this area, often used to create alcohols by reacting a Grignard reagent with a carbonyl compound. leah4sci.comorganicchemistrytutor.com For the synthesis of 2,2-dimethylhept-6-en-1-ol, a Grignard reagent could be prepared from a halide precursor and reacted with an appropriate epoxide or carbonyl compound to elongate the carbon chain and introduce the hydroxyl group in a single step. leah4sci.comorganicchemistrytutor.com For example, the reaction of a Grignard reagent with an epoxide results in the opening of the epoxide ring and the formation of an alcohol with the nucleophile and alcohol on adjacent carbons. leah4sci.com

The Corey-House synthesis, which utilizes lithium dialkylcopper (Gilman) reagents, is another powerful method for coupling two alkyl groups. libretexts.org This reaction is particularly useful for forming unsymmetrical alkanes and can be adapted for the synthesis of complex molecules. libretexts.org Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable in modern organic synthesis for their high yields and broad substrate scope. libretexts.orgacs.org These reactions typically involve an organometallic reagent and an organic halide or triflate, and they provide a robust platform for constructing the carbon framework of 2,2-dimethylhept-6-en-1-ol. acs.orgacs.org

Hydroxyl Group Introduction and Functional Group Interconversions

The introduction of the primary alcohol functionality is a key step in the synthesis of 2,2-dimethylhept-6-en-1-ol. This can be achieved either by reducing a pre-existing carboxylic acid derivative or by the hydroboration-oxidation of a precursor alkene.

Reduction of Carboxylic Acid Derivatives to Primary Alcohols

A common and effective method for synthesizing primary alcohols is the reduction of corresponding carboxylic acids or their derivatives, such as esters or acid chlorides. The precursor, 2,2-dimethylhept-6-enoic acid, can be readily reduced to 2,2-dimethylhept-6-en-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The synthesis of the precursor acid itself can be achieved through various means, including the hydrolysis of the corresponding ester, 2,2-dimethyl-hept-6-enoic acid ethyl ester.

| Precursor Compound | Reducing Agent | Product |

| 2,2-Dimethylhept-6-enoic acid | Lithium aluminum hydride (LiAlH₄) | 2,2-Dimethylhept-6-en-1-ol |

| 2,2-Dimethylhept-6-enoic acid ethyl ester | Lithium aluminum hydride (LiAlH₄) | 2,2-Dimethylhept-6-en-1-ol |

| 2,2-Dimethylhept-6-enoyl chloride | Lithium aluminum hydride (LiAlH₄) | 2,2-Dimethylhept-6-en-1-ol |

This table presents common precursors and the corresponding reducing agent for the synthesis of 2,2-Dimethylhept-6-en-1-ol.

Hydroboration-Oxidation of Precursor Alkenes

The hydroboration-oxidation reaction is a two-step process that allows for the anti-Markovnikov addition of water across a double bond, yielding an alcohol. numberanalytics.comorgsyn.orglibretexts.org This method is highly valuable for its regioselectivity and stereospecificity, proceeding without skeletal rearrangements. orgsyn.orglibretexts.org To synthesize 2,2-dimethylhept-6-en-1-ol via this route, a precursor diene, such as 2,2-dimethyl-1,6-heptadiene, would be required. The hydroboration step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or a bulkier reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) for enhanced selectivity, across the terminal double bond. numberanalytics.com The subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base completes the conversion to the primary alcohol. numberanalytics.comorgsyn.org

| Precursor Alkene | Reagents | Key Features | Product |

| 2,2-Dimethyl-1,6-heptadiene | 1. Borane (BH₃) or its complex 2. Hydrogen peroxide (H₂O₂), Base (e.g., NaOH) | Anti-Markovnikov addition, Syn-addition | 2,2-Dimethylhept-6-en-1-ol |

This table outlines the hydroboration-oxidation of a precursor alkene to yield 2,2-Dimethylhept-6-en-1-ol.

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies offer a powerful approach to the synthesis of chiral molecules by combining the selectivity of enzymes with the versatility of chemical reactions. For a tertiary alcohol like 2,2-Dimethylhept-6-en-1-ol, chemoenzymatic routes primarily focus on the kinetic resolution of a racemic mixture. nih.govresearchgate.net

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. utupub.fimdpi.com The process involves the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipase A from Candida antarctica (CAL-A) and lipases from Burkholderia cepacia and Thermomyces lanuginosus have demonstrated efficacy in the acylation of various alcohols. utupub.fimdpi.com Although tertiary alcohols are sterically hindered, certain lipases and esterases possessing a specific GGG(A)X-motif in their active site can accept them as substrates. oup.com

The general scheme for a lipase-catalyzed kinetic resolution of racemic 2,2-Dimethylhept-6-en-1-ol would involve the following transformation:

(rac)-2,2-Dimethylhept-6-en-1-ol + Acyl Donor --(Lipase)--> (R)-2,2-Dimethylhept-6-en-1-yl acetate (B1210297) + (S)-2,2-Dimethylhept-6-en-1-ol

The efficiency of such a resolution is highly dependent on the choice of enzyme, acyl donor, and solvent. For instance, vinyl acetate is a common acyl donor due to the irreversible conversion of the vinyl alcohol byproduct to acetaldehyde. aminer.cn The enantioselectivity of the reaction can be enhanced through protein engineering and medium engineering, such as the addition of co-solvents like DMSO. oup.com

Other enzymatic approaches applicable to tertiary alcohol synthesis include the use of epoxide hydrolases, dehalogenases, and hydroxynitrile lyases on suitable precursors. nih.gov For example, the ring-opening of a 2,2-disubstituted epoxide by a nucleophile, catalyzed by a halohydrin dehalogenase, can yield a chiral tertiary alcohol. rsc.org

Advanced Catalytic Approaches in the Synthesis of 2,2-Dimethylhept-6-en-1-ol

Modern synthetic chemistry has seen the development of sophisticated catalytic systems that enable highly selective and efficient bond formations. These advanced approaches are particularly relevant for the construction of complex stereocenters, such as the tertiary alcohol moiety in 2,2-Dimethylhept-6-en-1-ol.

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a diverse toolbox for the synthesis of tertiary homoallylic alcohols. A notable strategy is the copper-catalyzed three-component coupling of 1,3-dienes, bis(pinacolato)diboron, and ketones. rsc.orgresearchgate.net This method allows for the chemo-, regio-, diastereo-, and enantioselective formation of densely functionalized tertiary homoallylic alcohols. rsc.org While not directly demonstrated for 2,2-dimethylhept-6-en-1-ol, this approach could be adapted by using isobutylene (B52900) (2-methylpropene) as the diene component and a suitable ketone precursor. The choice of chiral ligand is crucial for controlling the stereochemistry of the product. rsc.org

Another relevant transition metal-catalyzed reaction is the palladium-catalyzed Wacker-type oxidation of homoallylic alcohols. nih.gov This reaction can be used to synthesize β-hydroxy ketones from homoallylic alcohols, which could be precursors to the target molecule. The use of a bidentate quinoline-2-oxazoline (Quinox) ligand with TBHP as the oxidant has been shown to be effective for the selective oxidation of terminal olefins in the presence of a homoallylic alcohol. nih.gov

The addition of allylboronates to ketones is another powerful method for synthesizing tertiary homoallylic alcohols. diva-portal.org This reaction can be catalyzed by various transition metals, and the use of chiral catalysts can induce enantioselectivity. diva-portal.org

Below is a table summarizing representative transition metal-catalyzed reactions applicable to the synthesis of tertiary homoallylic alcohols.

| Catalyst System | Reactants | Product Type | Key Features |

| CuOAc / Chiral Ligand | 1,3-Diene, Bis(pinacolato)diboron, Ketone | Chiral Tertiary Homoallylic Alcohol | High chemo-, regio-, diastereo-, and enantioselectivity. rsc.org |

| Pd(Quinox)Cl₂ / TBHP | Homoallylic Alcohol | β-Hydroxy Ketone | Selective oxidation of terminal olefin. nih.gov |

| Pd(OAc)₂ / RuPhos | Homoallylic Alcohol, Aryl Bromide | Phenylated Homoallylic Alcohol | Suzuki-Miyaura coupling of in situ generated borane. researchgate.net |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of precursors to 2,2-Dimethylhept-6-en-1-ol, organocatalytic methods can be employed. For example, the organocatalytic epoxidation of α,β-unsaturated aldehydes or ketones can generate chiral epoxides, which are versatile intermediates. rsc.orguni-koeln.de These epoxides can then undergo nucleophilic attack to introduce the required carbon framework.

Furthermore, organocatalytic allylation reactions can be envisioned. While less common than their metal-catalyzed counterparts for tertiary alcohol synthesis, the development of new organocatalysts could open avenues for the direct asymmetric allylation of ketones to form tertiary homoallylic alcohols.

Biocatalytic Pathways

Biocatalytic pathways for the synthesis of 2,2-Dimethylhept-6-en-1-ol primarily involve the use of isolated enzymes or whole-cell systems to perform stereoselective transformations. As discussed under chemoenzymatic routes, the kinetic resolution of racemic tertiary alcohols using hydrolases is a key biocatalytic method. nih.govresearchgate.net

The success of these resolutions has been significantly improved through protein engineering. oup.com By modifying the active site of enzymes like the esterase from Bacillus subtilis, researchers have been able to achieve high enantioselectivity (E > 100) in the hydrolysis of tertiary alcohol esters. oup.com

Hydroxylation reactions catalyzed by cytochrome P450 monooxygenases represent another biocatalytic approach. rsc.org While challenging, the regioselective and stereoselective hydroxylation of a suitable hydrocarbon precursor could, in principle, yield the desired tertiary alcohol.

The table below highlights key aspects of biocatalytic approaches for tertiary alcohol synthesis.

| Biocatalytic Method | Enzyme Class | Transformation | Key Advantage |

| Kinetic Resolution | Lipases, Esterases | Enantioselective acylation/hydrolysis | Access to enantiopure alcohols and esters. mdpi.comoup.com |

| Epoxide Hydrolysis | Epoxide Hydrolases | Ring-opening of epoxides | Formation of chiral diols. nih.gov |

| Hydroxylation | Cytochrome P450s | C-H activation | Direct introduction of hydroxyl group. rsc.org |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the practical production of 2,2-Dimethylhept-6-en-1-ol, the optimization of reaction conditions to maximize yield and facilitate scalability is paramount. Classical organometallic reactions such as the Grignard and Barbier reactions are often employed for the synthesis of tertiary alcohols due to their reliability and the availability of starting materials. thieme-connect.deresearchtrends.netwikipedia.org

A plausible and scalable synthesis of 2,2-Dimethylhept-6-en-1-ol would involve the reaction of a suitable Grignard reagent, such as 4-pentenylmagnesium bromide, with acetone.

CH₃COCH₃ + BrMg(CH₂)₃CH=CH₂ → (CH₃)₂C(OH)(CH₂)₃CH=CH₂

Alternatively, a Barbier-type reaction, where the organometallic species is generated in situ, can be employed. researchtrends.netwikipedia.org This one-pot procedure involves reacting 5-bromopent-1-ene with a ketone in the presence of a metal like magnesium, zinc, or indium. wikipedia.org Barbier reactions can sometimes be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.org

The optimization of these reactions would involve screening various parameters as shown in the table below.

| Parameter | Grignard Reaction | Barbier Reaction | Considerations |

| Solvent | Anhydrous ethers (e.g., Diethyl ether, THF) | Ethers, THF, DMF, Water | Water compatibility is a key advantage of some Barbier reactions. thieme-connect.dealfa-chemistry.com |

| Metal | Magnesium | Magnesium, Zinc, Indium, Samarium | Choice of metal can influence reactivity and selectivity. wikipedia.org |

| Temperature | Typically 0 °C to reflux | Varies with metal and substrates | Lower temperatures can improve selectivity. |

| Purity of Reagents | High purity required, especially for magnesium | Can be more tolerant to impurities | Important for reproducibility on a large scale. |

The yield of these reactions can be affected by side reactions such as enolization of the ketone and Wurtz-type coupling of the organometallic reagent. Careful control of the reaction temperature and the rate of addition of reagents is crucial for maximizing the yield of the desired tertiary alcohol. For large-scale synthesis, process safety considerations, such as heat management and the handling of pyrophoric reagents, become critical. taylorfrancis.com

Mechanistic Studies of Chemical Transformations Involving 2,2 Dimethylhept 6 En 1 Ol

Reactivity at the Terminal Alkene Moiety

The terminal double bond in 2,2-dimethylhept-6-en-1-ol is a site of high electron density, making it susceptible to attack by electrophiles and radicals. It also serves as a handle for carbon-carbon bond-forming reactions like olefin metathesis and can participate in intramolecular cyclization reactions.

Electrophilic Addition Mechanisms (e.g., Hydrohalogenation, Hydration)

Electrophilic addition to the terminal alkene of 2,2-dimethylhept-6-en-1-ol is a fundamental transformation. nbu.ac.in The mechanism typically proceeds through a two-step process involving the formation of a carbocation intermediate.

Hydrohalogenation: In the presence of a hydrogen halide (HX), the pi electrons of the alkene attack the electrophilic hydrogen atom, leading to the formation of a carbocation and a halide ion. The regioselectivity of this addition follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms (the terminal carbon). This results in the formation of the more stable secondary carbocation at the C6 position. The subsequent attack of the halide ion on the carbocation yields the final halogenated product.

Hydration: Acid-catalyzed hydration follows a similar mechanistic pathway. The alkene is first protonated by a hydronium ion (H₃O⁺) to form the same secondary carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, deprotonation of the resulting oxonium ion by another water molecule yields the corresponding alcohol, 2,2-dimethylheptan-1,6-diol.

The general mechanism for electrophilic addition is outlined below:

Protonation of the double bond: The alkene's pi electrons attack an electrophile (E⁺), forming a carbocation intermediate.

Nucleophilic attack: A nucleophile (Nu⁻) attacks the carbocation, forming a new covalent bond.

| Reaction | Reagents | Major Product | Mechanistic Notes |

| Hydrohalogenation | HBr | 2-Bromo-6,6-dimethylheptan-1-ol | Follows Markovnikov's rule, proceeding through a secondary carbocation. |

| Hydration | H₂O, H₂SO₄ (catalyst) | 2,2-Dimethylheptane-1,6-diol | Follows Markovnikov's rule, with water acting as the nucleophile. |

Radical-Mediated Processes

In contrast to electrophilic additions, radical additions to the terminal alkene of 2,2-dimethylhept-6-en-1-ol often exhibit anti-Markovnikov regioselectivity. This is particularly true for the addition of HBr in the presence of peroxides.

The mechanism involves a radical chain reaction:

Initiation: Peroxides decompose upon heating or exposure to UV light to form radicals. These radicals then react with HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon of the alkene, forming a more stable secondary carbon-centered radical at the C6 position. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Radical-mediated polymerization of similar alkenes can be initiated by agents like AIBN under microwave irradiation, leading to rapid polymer formation. smolecule.com

Olefin Metathesis Reactions and Mechanisms

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, molybdenum, and tungsten. wikipedia.orgharvard.edu For a molecule like 2,2-dimethylhept-6-en-1-ol, both ring-closing metathesis (if another alkene is present in the molecule) and cross-metathesis with another olefin are possible. sigmaaldrich.com

The widely accepted Chauvin mechanism proceeds via a metallacyclobutane intermediate: wikipedia.orgharvard.edulibretexts.org

[2+2] Cycloaddition: The terminal alkene of 2,2-dimethylhept-6-en-1-ol coordinates to the metal carbene catalyst. This is followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

Cycloreversion: The metallacyclobutane can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene.

Catalyst Regeneration: The newly formed metal carbene can then react with another alkene molecule, continuing the catalytic cycle.

The efficiency of olefin metathesis can be enhanced by removing gaseous byproducts, such as ethene, to drive the reaction equilibrium towards the desired products. sigmaaldrich.com Ruthenium-based catalysts, like the Grubbs catalysts, are often favored due to their tolerance of various functional groups, including alcohols. harvard.edugoogle.comtcichemicals.com

| Catalyst Type | Description | Key Features |

| Grubbs' Catalysts | Ruthenium-based complexes. wikipedia.orgtcichemicals.com | High functional group tolerance, air and moisture stability. harvard.edu |

| Schrock's Catalysts | Molybdenum- and tungsten-based complexes. wikipedia.orgharvard.edu | Highly reactive but sensitive to air and moisture. harvard.edu |

| Hoveyda-Grubbs Catalysts | Modified ruthenium catalysts with a chelating ligand. tcichemicals.com | High activity and stability. tcichemicals.com |

Cyclofunctionalization Reactions (e.g., Haloetherification, Selenoetherification)

Cyclofunctionalization reactions of 2,2-dimethylhept-6-en-1-ol involve the reaction of the terminal alkene with an electrophile, followed by intramolecular attack by the hydroxyl group to form a cyclic ether.

Haloetherification: This reaction is typically initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS). The bromine adds to the double bond to form a cyclic bromonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. This results in the formation of a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring, depending on the regioselectivity of the ring-opening.

Selenoetherification: Phenylselenoetherification is a common method for synthesizing oxygen-containing heterocycles. acs.org The reaction of 2,2-dimethylhept-6-en-1-ol with a phenylselenenyl halide (PhSeX) generates a seleniranium ion intermediate. acs.org The hydroxyl group then attacks intramolecularly in a 6-exo-tet fashion to produce a 2-(1-(phenylselanyl)ethyl)tetrahydrofuran derivative. The stereoselectivity of this reaction can often be controlled by the use of additives like Lewis acids or bases. researchgate.netresearchgate.net Kinetic studies have shown that the cyclization is facilitated by hydrogen bonding between a Lewis base and the alcohol's hydroxyl group. researchgate.net

| Reaction | Electrophile | Intermediate | Product |

| Bromoetherification | NBS | Bromonium ion | Brominated cyclic ether |

| Selenoetherification | PhSeCl | Seleniranium ion acs.org | Phenylselanyl-substituted cyclic ether |

Reactions of the Primary Hydroxyl Functionality

The primary hydroxyl group of 2,2-dimethylhept-6-en-1-ol is a versatile functional group that can undergo a variety of transformations, most notably esterification and etherification.

Esterification and Etherification Mechanisms

Esterification: The conversion of 2,2-dimethylhept-6-en-1-ol to its corresponding ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. The mechanism involves protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester. smolecule.com Alternatively, enzymatic catalysts like lipases can be used for esterification under milder conditions. medcraveonline.commedcraveonline.com

Etherification: The formation of an ether from 2,2-dimethylhept-6-en-1-ol can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. Conventional methods using protective group techniques can also be employed. google.com

| Reaction | Reagents | Key Intermediate | Mechanism |

| Fischer Esterification | Carboxylic acid, H⁺ catalyst | Protonated carboxylic acid | Nucleophilic acyl substitution |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide | Alkoxide | Sₙ2 |

Oxidation and Reduction Pathways

The chemical transformation of the primary alcohol group in 2,2-Dimethylhept-6-en-1-ol into other functional groups, such as aldehydes or its formation from the reduction of carboxylic acid derivatives, is fundamental in its synthetic applications.

Oxidation: The primary alcohol moiety of 2,2-Dimethylhept-6-en-1-ol can be oxidized to the corresponding aldehyde, 2,2-Dimethylhept-6-enal. This transformation can be achieved using a variety of standard modern oxidation reagents that are known to be mild enough to avoid over-oxidation to the carboxylic acid and to preserve the terminal double bond. Commonly employed methods would include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of pyridinium (B92312) chlorochromate (PCC). Research on analogous structures supports these pathways. For instance, the oxidation of the related compound (E)-2,6-dimethylhepta-2,6-dien-1-ol to its corresponding aldehyde has been successfully carried out using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) in combination with (diacetoxyiodo)benzene. rsc.org In a different context, the structurally related aldehyde, 2,6-dimethylhept-5-enal, is produced via a Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal, followed by hydrolysis, showcasing an industrial route to a similar aldehyde. google.comgoogle.com

Reduction: The synthesis of 2,2-Dimethylhept-6-en-1-ol can be accomplished through the reduction of a corresponding carboxylic acid or its ester derivative, 2,2-dimethylhept-6-enoic acid or its ester. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of the carboxylic acid, while milder reagents such as sodium borohydride (B1222165) (NaBH₄) can be effective for the reduction of the corresponding aldehyde. The synthesis of the chiral version, (S)-2,6-dimethylhept-6-en-1-ol, has been reported, implying a reduction step from a chiral precursor. d-nb.inforesearchgate.net Furthermore, stereospecific reductions of propargylic alcohols using lithium aluminum hydride have been shown to produce related E-allylic alcohols, suggesting that 2,2-Dimethylhept-6-en-1-ol could potentially be synthesized from a suitable alkynyl precursor through a stereocontrolled reduction. arkat-usa.org

Table 1: Selected Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Oxidation | (E)-2,6-Dimethylhepta-2,6-dien-1-ol | TEMPO, (Diacetoxyiodo)benzene | (E)-2,6-Dimethylhepta-2,6-dienal | rsc.org |

| Oxidation (Proposed) | 2,2-Dimethylhept-6-en-1-ol | DMP or Swern Oxidation | 2,2-Dimethylhept-6-enal | N/A |

| Reduction (Proposed) | 2,2-Dimethylhept-6-enoic acid | LiAlH₄ | 2,2-Dimethylhept-6-en-1-ol | N/A |

| Reduction (Proposed) | 2,2-Dimethylhept-6-enal | NaBH₄ | 2,2-Dimethylhept-6-en-1-ol | N/A |

Derivatization Strategies for Enhanced Reactivity

To facilitate specific chemical transformations or to enhance the reactivity of 2,2-Dimethylhept-6-en-1-ol, its primary alcohol group is often derivatized. These strategies typically involve either protecting the alcohol to allow reactions elsewhere in the molecule or converting it into a more reactive functional group.

Protecting Groups: The hydroxyl group can be masked with protecting groups to prevent it from interfering with subsequent reaction steps. Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, or acetals like methoxymethyl (MOM) ether. For example, the hydroxyl group of the closely related (R)-2,6-dimethylhept-6-en-1-ol has been protected as a TBDMS ether and a MOM ether to facilitate further synthetic manipulations. rsc.org The silyl ether can be later removed under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). d-nb.inforsc.org

Activation for Nucleophilic Substitution and Rearrangement: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to promote nucleophilic substitution reactions. For instance, tosylation of the alcohol allows for subsequent displacement by nucleophiles. d-nb.info Alternatively, derivatization can be used to induce rearrangements. The reaction of the analogous (±)-(E)-2,6-dimethylhept-4-en-3-ol with methyl isothiocyanate yields an O-allylic thiocarbamate, which is a substrate for palladium-catalyzed enantioselective rsc.orgrsc.org-sigmatropic rearrangements. acs.org In another example, treatment of 6,6-dimethylhept-1-en-4-yn-3-ol (B1337871) with trifluoroacetic anhydride (B1165640) results in the formation of a trifluoroacetate (B77799) ester, which concurrently undergoes an allylic rearrangement with high stereoselectivity. researchgate.net

Table 2: Derivatization Strategies and Their Applications

| Derivative | Reagent(s) for Formation | Purpose | Subsequent Reaction | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) ether | TBDMSCl, Imidazole | Protection | Grignard reaction, etc. | rsc.org |

| Methoxymethyl (MOM) ether | MOMCl, DIPEA | Protection | Ring-closing metathesis | rsc.org |

| Tosylate | TsCl, Pyridine | Activation (Leaving Group) | Nucleophilic substitution | d-nb.info |

| O-Allylic thiocarbamate | MeNCS | Activation for Rearrangement | Pd-catalyzed rearrangement | acs.org |

| Trifluoroacetate ester | TFAA | Activation for Rearrangement | Allylic rearrangement | researchgate.net |

Tandem and Cascade Reactions Utilizing 2,2-Dimethylhept-6-en-1-ol

The bifunctional nature of 2,2-Dimethylhept-6-en-1-ol, possessing both a nucleophilic hydroxyl group and a reactive alkene, makes it an ideal substrate for tandem and cascade reactions, where multiple bonds are formed in a single operation.

The hydroxyl and alkene groups in 2,2-Dimethylhept-6-en-1-ol are suitably positioned to undergo intramolecular cyclization to form heterocyclic rings, most notably substituted tetrahydropyrans. These reactions are often promoted by electrophiles or acids.

One such transformation is intramolecular hydroalkoxylation. For example, the acid-catalyzed cyclization of a related tertiary alcohol, 2,6-dimethyl-5-hepten-2-ol, using H-β zeolite as a catalyst, yields 2,2,6,6-tetramethyloxane, a tetrahydropyran derivative. acs.org This suggests that 2,2-Dimethylhept-6-en-1-ol could undergo a similar 6-endo-trig cyclization to form 2,2-dimethyl-6-methyltetrahydropyran.

Another powerful method for such cyclizations is the phenylselenoetherification reaction. researchgate.net Treatment of unsaturated alcohols with phenylselenenyl halides (PhSeX) in the presence of a base or Lewis acid can induce cyclization. While not specifically reported for 2,2-Dimethylhept-6-en-1-ol, related terpenic alcohols like linalool (B1675412) and nerolidol (B1678203) undergo this reaction to form substituted tetrahydrofurans and tetrahydropyrans. researchgate.net The reaction proceeds via an electrophilic attack of the selenium species on the double bond, followed by the intramolecular trapping by the hydroxyl group.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product. beilstein-journals.org While specific MCRs involving 2,2-Dimethylhept-6-en-1-ol are not extensively documented, its structure lends itself to participation in such reactions.

A plausible, though hypothetical, application would be in a tandem Prins cyclization/nucleophilic capture sequence. The Prins reaction typically involves the acid-catalyzed addition of an aldehyde to an alkene. In a multicomponent setup, 2,2-Dimethylhept-6-en-1-ol could react with an aldehyde, with the initial oxocarbenium ion intermediate being trapped intramolecularly by the alkene. The resulting cyclic cation could then be intercepted by the alcohol moiety or an external nucleophile present in the reaction mixture, leading to the rapid construction of complex tetrahydropyran-based scaffolds. The feasibility of such cascade processes is well-established in organic synthesis. wgtn.ac.nz

Stereochemical Control in Transformations Leading to Chiral Centers

Controlling the stereochemistry during the transformation of 2,2-Dimethylhept-6-en-1-ol is crucial for the synthesis of enantiomerically pure target molecules. Several strategies can be employed to introduce new chiral centers with high levels of stereocontrol.

Asymmetric Synthesis and Derivatization: The synthesis of chiral 2,2-Dimethylhept-6-en-1-ol itself requires stereocontrol. The enantioselective synthesis of (R)-2,6-dimethylhept-6-en-1-ol has been reported, demonstrating the ability to establish the chiral center at C2. d-nb.inforesearchgate.net

Furthermore, new stereocenters can be introduced into the molecule with high selectivity. A key example is asymmetric epoxidation. The related compound, (E)-2,6-dimethylhepta-2,6-dien-1-ol, undergoes Sharpless asymmetric epoxidation using Ti(O-iPr)₄ and (+)-diisopropyl tartrate ((+)-DIPT) to yield the corresponding epoxide with high stereoselectivity. rsc.org This strategy could be applied to 2,2-Dimethylhept-6-en-1-ol to create a chiral epoxide at the C6-C7 position.

Catalyst-Controlled Stereoselective Reactions: Asymmetric catalysis can be used to control the stereochemical outcome of reactions. A notable example is the palladium-catalyzed enantioselective rearrangement of the racemic O-allylic thiocarbamate derived from (±)-(E)-2,6-dimethylhept-4-en-3-ol. acs.org This kinetic resolution process allows for the synthesis of enantioenriched allylic sulfur compounds, demonstrating how a chiral catalyst can differentiate between the two enantiomers of a racemic starting material. Such catalyst-controlled reactions represent a powerful tool for generating chirality from achiral or racemic precursors. chemrxiv.org

Table 3: Examples of Stereocontrolled Transformations

| Reaction Type | Substrate | Chiral Reagent/Catalyst | Product Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Asymmetric Epoxidation | (E)-2,6-Dimethylhepta-2,6-dien-1-ol | Ti(O-iPr)₄, (+)-DIPT | Epoxide formation | High stereoselectivity | rsc.org |

| Kinetic Resolution | (±)-O-Allylic thiocarbamate of (E)-2,6-dimethylhept-4-en-3-ol | Pd(0) / Chiral Ligand | Rearranged S-allylic thiocarbamate | Enantioenriched product | acs.org |

| Asymmetric Synthesis | Precursor to (R)-2,6-dimethylhept-6-en-1-ol | Chiral auxiliary/reagents | Formation of C2 stereocenter | High enantiomeric purity | d-nb.inforesearchgate.net |

Application of 2,2 Dimethylhept 6 En 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 2,2-Dimethylhept-6-en-1-ol, featuring a primary alcohol and a terminal alkene, alongside a sterically demanding gem-dimethyl group adjacent to the hydroxyl function, theoretically positions it as a potentially useful starting material in multi-step syntheses. The alcohol moiety allows for oxidation to aldehydes or carboxylic acids, esterification, or conversion to leaving groups for nucleophilic substitution. The terminal double bond is amenable to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions such as olefin metathesis.

Despite these potential applications, a thorough review of scientific databases and chemical literature reveals a significant lack of specific examples where 2,2-Dimethylhept-6-en-1-ol has been explicitly used as a precursor for the synthesis of complex organic molecules. The following subsections detail the absence of research findings in the specified areas.

Role in Natural Product Synthesis Schemes

There is a notable absence of published research detailing the use of 2,2-Dimethylhept-6-en-1-ol as a starting material or key intermediate in the total synthesis of natural products. While structurally related isomers such as 2,6-dimethylhept-6-en-1-ol and 2,6-dimethylhept-5-en-1-ol have been identified in natural sources or used in the synthesis of pheromones and other natural compounds, the specific isomer 2,2-Dimethylhept-6-en-1-ol does not appear in documented synthetic routes for natural products. tandfonline.comnih.govnyxxb.cnthegoodscentscompany.comthegoodscentscompany.comfoodb.ca

Intermediate in the Construction of Pharmaceutical Scaffolds

The synthesis of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery. The structural features of 2,2-Dimethylhept-6-en-1-ol could, in principle, be exploited to create unique three-dimensional structures for biological screening. However, an extensive search of the pharmaceutical and chemical literature did not yield any instances of this compound being utilized as an intermediate in the construction of pharmaceutical scaffolds. For comparison, other heptene (B3026448) derivatives, such as 6,6-Dimethylhept-1-en-4-yn-3-ol (B1337871), have been documented as important intermediates in the synthesis of antifungal drugs. google.comvulcanchem.com

Building Block for Advanced Materials (e.g., Polymer Chemistry, Ligand Design)

The terminal alkene of 2,2-Dimethylhept-6-en-1-ol makes it a theoretical candidate as a monomer in addition polymerization or as a co-monomer to introduce specific functionalities into a polymer backbone. The hydroxyl group could also be used to initiate ring-opening polymerizations or for post-polymerization modification. In the field of ligand design for catalysis, the molecule could potentially be elaborated to create novel ligands. However, there is no available literature to support the application of 2,2-Dimethylhept-6-en-1-ol as a building block for advanced materials such as polymers or in the design of ligands for metal catalysts.

Design and Synthesis of Functional Derivatives

The conversion of a simple building block into a range of functional derivatives is a common strategy to broaden its synthetic utility. This often involves the introduction of new functional groups or heteroatoms.

Introduction of Heteroatoms for Specific Applications

The introduction of heteroatoms such as nitrogen, sulfur, or phosphorus into the carbon skeleton of 2,2-Dimethylhept-6-en-1-ol could lead to derivatives with tailored properties for various applications. For instance, the corresponding amine, 2,2-dimethylhept-6-en-1-amine, is a known compound. However, specific research focused on the systematic introduction of a diverse range of heteroatoms to 2,2-Dimethylhept-6-en-1-ol and the applications of the resulting derivatives is not reported in the scientific literature.

Modification for Ligand or Catalyst Development

The development of new ligands is crucial for advancing transition metal catalysis. The structure of 2,2-Dimethylhept-6-en-1-ol could serve as a scaffold for the synthesis of new phosphine, amine, or N-heterocyclic carbene ligands. Such modifications would involve multi-step synthetic sequences to introduce the coordinating groups. At present, there are no published studies that describe the modification of 2,2-Dimethylhept-6-en-1-ol for the purpose of developing new ligands or catalysts.

Strategies for Diversity-Oriented Synthesis from 2,2-Dimethylhept-6-en-1-ol

The structure of 2,2-dimethylhept-6-en-1-ol, featuring a primary alcohol and a terminal double bond, allows for a range of synthetic manipulations. The gem-dimethyl group adjacent to the alcohol introduces significant steric hindrance, influencing the reactivity of this position and potentially allowing for selective reactions at the alkene. Conversely, the terminal alkene is a versatile handle for numerous addition and cyclization reactions. These features can be exploited to generate skeletal diversity, a key goal of diversity-oriented synthesis.

A hypothetical approach to leveraging 2,2-dimethylhept-6-en-1-ol in a diversity-oriented synthesis campaign could involve a multi-pronged strategy. Initial functionalization of either the alcohol or the alkene would create a set of primary intermediates. These intermediates could then be subjected to a variety of cyclization, coupling, and functional group interconversion reactions to rapidly build a library of diverse molecular structures.

Transformations of the Alcohol Moiety

The primary alcohol of 2,2-dimethylhept-6-en-1-ol can be transformed into a variety of other functional groups. Despite the steric hindrance of the neopentyl-type structure, several reactions are feasible. Oxidation can yield the corresponding aldehyde or carboxylic acid, which can then participate in a host of subsequent reactions. The alcohol can also be converted into ethers, esters, or halides, each opening up new avenues for diversification. For instance, conversion to a halide, such as a bromide or iodide, can be achieved using reagents like tetramethyl-α-haloenamines under mild conditions. researchgate.net This transformation is particularly useful as it can be challenging with sterically hindered alcohols like neopentyl alcohol, which may undergo rearrangement under harsh acidic conditions. vaia.commsu.edupearson.com

| Transformation | Reagents and Conditions | Product Functional Group | Potential for Further Diversification |

| Oxidation | PCC, CH2Cl2 | Aldehyde | Aldol (B89426) reactions, Wittig reactions, reductive amination |

| Oxidation | Jones reagent (CrO3, H2SO4, acetone) | Carboxylic Acid | Amide coupling, esterification |

| Etherification | NaH, R-X (e.g., benzyl (B1604629) bromide) | Ether | Cleavage of the ether, modification of the R-group |

| Esterification | Acyl chloride, pyridine | Ester | Hydrolysis, transesterification |

| Halogenation | PBr3 or CBr4, PPh3 | Alkyl Bromide | Nucleophilic substitution, Grignard formation |

Table 1: Proposed Transformations of the Alcohol Moiety of 2,2-Dimethylhept-6-en-1-ol

Transformations of the Alkene Moiety

The terminal alkene is arguably the more versatile functional group for generating molecular diversity from 2,2-dimethylhept-6-en-1-ol. A vast number of well-established synthetic methods can be employed to functionalize this moiety. These include various addition reactions, cycloadditions, and transition-metal-catalyzed processes. For example, hydroboration-oxidation would yield the corresponding terminal diol, while ozonolysis would cleave the double bond to produce an aldehyde. Cyclopropanation, epoxidation followed by ring-opening, and various pericyclic reactions could introduce new ring systems and stereocenters.

Transition metal-catalyzed reactions are particularly powerful tools in diversity-oriented synthesis. chinesechemsoc.orgthieme.de The terminal alkene of 2,2-dimethylhept-6-en-1-ol could be a substrate for reactions such as the Heck reaction, Suzuki coupling (after conversion to a vinyl halide or boronate), or various metathesis reactions. cam.ac.uk These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing the complexity and diversity of the resulting molecules.

| Transformation | Reagents and Conditions | Resulting Structural Motif | Potential for Further Diversification |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Terminal Diol | Selective protection/functionalization of the two hydroxyl groups |

| Epoxidation | m-CPBA, CH2Cl2 | Epoxide | Ring-opening with various nucleophiles (e.g., amines, thiols, azides) |

| Dihydroxylation | OsO4, NMO | Vicinal Diol | Cleavage to dialdehyde, formation of cyclic acetals/ketals |

| Ozonolysis | 1. O3, CH2Cl2, -78 °C; 2. DMS | Aldehyde | Similar to oxidation of the primary alcohol |

| Heck Reaction | Aryl halide, Pd catalyst, base | Arylated Alkene | Further functionalization of the aromatic ring |

| Ring-Closing Metathesis (after functionalization) | Grubbs' catalyst | Cyclic Alkene | Functionalization of the new double bond |

Table 2: Proposed Transformations of the Alkene Moiety of 2,2-Dimethylhept-6-en-1-ol

Bifunctional Strategies for Skeletal Diversity

The true power of 2,2-dimethylhept-6-en-1-ol as a building block for diversity-oriented synthesis lies in the ability to exploit both the alcohol and the alkene functionalities in a concerted or sequential manner to generate complex cyclic and polycyclic scaffolds. A number of intramolecular reactions could be envisioned, leading to a variety of ring sizes and architectures.

For example, after oxidation of the alcohol to an aldehyde, an intramolecular ene reaction could be thermally or Lewis-acid catalyzed to form a six-membered ring containing a new stereocenter. Alternatively, a radical cyclization, initiated by the formation of a radical at a position alpha to the alcohol (or a derivative), could lead to five- or six-membered rings. Another powerful strategy would be an intramolecular etherification or lactonization, where the alcohol or its corresponding carboxylic acid attacks a functionalized version of the alkene (e.g., an epoxide or a diol).

These strategies, which create new ring systems, are at the heart of diversity-oriented synthesis as they rapidly increase the three-dimensional complexity of the molecular products. The steric hindrance provided by the gem-dimethyl group could also be used to influence the stereochemical outcome of these cyclization reactions, potentially providing a degree of diastereocontrol.

| Strategy | Initial Transformation(s) | Key Cyclization Reaction | Resulting Scaffold |

| Intramolecular Heck Reaction | Conversion of alcohol to halide (e.g., iodide) | Pd-catalyzed cyclization | Substituted Tetrahydropyran (B127337) |

| Intramolecular Hydroamination | Conversion of alcohol to amine | Metal-catalyzed cyclization | Substituted Piperidine |

| Prins-type Cyclization | Oxidation of alcohol to aldehyde | Lewis acid-catalyzed reaction with the alkene | Substituted Tetrahydropyran |

| Ring-Closing Metathesis | Esterification with an acrylic acid derivative | Grubbs' catalyst | Macrolactone |

| Radical Cyclization | Conversion of alcohol to xanthate, then radical initiation | Tin-mediated or tin-free radical cyclization | Cyclopentyl or Cyclohexyl ring fused to a side chain |

Table 3: Proposed Bifunctional Strategies for Generating Skeletal Diversity

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,2-Dimethylhept-6-en-1-ol. Both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of each atom in the molecule.

Based on its structure, the following ¹H and ¹³C NMR spectral data can be predicted:

Predicted ¹H NMR Data for 2,2-Dimethylhept-6-en-1-ol

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Hₐ (2H, -CH₂OH) | ~3.4 | s | 2H |

| Hₑ (2H, =CH₂) | ~4.9 | m | 2H |

| Hբ (1H, -CH=) | ~5.8 | m | 1H |

| Hₓ (1H, -OH) | Variable (1-5) | s (broad) | 1H |

| Hₔ (2H, -CH₂-) | ~2.0 | m | 2H |

| H꜀ (2H, -CH₂-) | ~1.4 | m | 2H |

Predicted ¹³C NMR Data for 2,2-Dimethylhept-6-en-1-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=CH₂ | ~114 |

| -CH= | ~139 |

| -CH₂OH | ~70 |

| -C(CH₃)₂ | ~35 |

| -CH₂- (allylic) | ~34 |

| -CH₂- | ~24 |

In-situ NMR reaction monitoring provides real-time data on the consumption of reactants and the formation of intermediates and products. nih.govacs.orgbeilstein-journals.orgacs.org For instance, in an oxidation reaction of 2,2-Dimethylhept-6-en-1-ol to its corresponding aldehyde, 2,2-dimethylhept-6-enal, ¹H NMR spectroscopy would be pivotal. The reaction could be monitored by observing the disappearance of the signal corresponding to the hydroxymethyl protons (-CH₂OH) at approximately 3.4 ppm and the concurrent appearance of a new, highly deshielded aldehyde proton (-CHO) signal between 9 and 10 ppm. The adjacent methylene protons would also experience a downfield shift, providing further confirmation of the transformation. This allows for the study of reaction kinetics and the identification of any transient species.

The study of the three-dimensional arrangement of atoms in a molecule, or conformational analysis, is crucial for understanding its reactivity and physical properties. chemistrysteps.combham.ac.uklibretexts.orgedurev.inyoutube.com For an acyclic and flexible molecule like 2,2-Dimethylhept-6-en-1-ol, rotation around C-C single bonds leads to numerous possible conformations. The sterically demanding gem-dimethyl group at the C2 position is expected to significantly influence the preferred solution-state conformation by minimizing steric strain.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe through-space proximity between protons. A NOESY experiment on 2,2-Dimethylhept-6-en-1-ol would be expected to show correlations between the protons of the gem-dimethyl groups and protons on the C3 and C4 methylene groups. The intensity of these correlations would help in determining the dominant conformers in solution, providing critical insights into the molecule's spatial arrangement.

Mass Spectrometry Techniques for Complex Mixture Analysis and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte.

Under electron ionization (EI), the 2,2-Dimethylhept-6-en-1-ol molecule would form a molecular ion (M⁺•) which then undergoes characteristic fragmentation. The study of these fragmentation patterns provides a roadmap to the molecule's structure. wikipedia.org Key predicted fragmentation pathways include:

Alpha-cleavage: Primary alcohols typically undergo cleavage of the C-C bond adjacent to the oxygen atom. whitman.edulibretexts.orgchemistrynotmystery.comlibretexts.org This would result in the loss of a C₈H₁₅• radical and the formation of a stable, resonance-stabilized [CH₂OH]⁺ ion, which would produce a prominent peak at a mass-to-charge ratio (m/z) of 31.

Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺•, corresponding to an m/z of 124. whitman.edulibretexts.orgchemistrynotmystery.com

Allylic Cleavage: The bond between C4 and C5 is in an allylic position relative to the double bond. Cleavage at this position is favorable as it generates a resonance-stabilized allylic carbocation. jove.comjove.comyoutube.com This would result in a fragment at m/z 55.

Loss of Alkyl Groups: Fragmentation can also occur along the alkyl chain, leading to the loss of various alkyl radicals.

Predicted Mass Spectrometry Fragmentation for 2,2-Dimethylhept-6-en-1-ol

| Fragmentation Pathway | Neutral Loss | Ion Structure | Predicted m/z |

|---|---|---|---|

| Molecular Ion | - | [C₉H₁₈O]⁺• | 142 |

| Dehydration | H₂O | [C₉H₁₆]⁺• | 124 |

| Alpha-cleavage | C₈H₁₅• | [CH₂OH]⁺ | 31 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. nih.govmeasurlabs.comthermofisher.comuky.edu The calculated exact monoisotopic mass of 2,2-Dimethylhept-6-en-1-ol (C₉H₁₈O) is 142.135765 Da. HRMS can measure this mass with high precision (typically within 5 ppm), allowing for the confident assignment of the molecular formula. This capability is crucial for distinguishing between isomers or other compounds that may have the same nominal mass. For example, a compound with the formula C₈H₁₄N₂ has a nominal mass of 138 but an exact mass of 138.115698 Da, which is easily distinguishable by HRMS. This makes HRMS an invaluable tool for confirming the identity of reaction products in complex mixtures. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and monitoring their transformations during a chemical reaction.

For 2,2-Dimethylhept-6-en-1-ol, the following characteristic vibrational frequencies are expected:

Predicted Vibrational Frequencies for 2,2-Dimethylhept-6-en-1-ol

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Strong, Broad (IR) |

| =C-H | Stretch | 3020 - 3080 | Medium (IR) |

| sp³ C-H | Stretch | 2850 - 2960 | Strong (IR) |

| C=C | Stretch | 1640 - 1680 | Weak-Medium (IR), Strong (Raman) |

| C-H (gem-dimethyl) | Bend (asymmetric split) | ~1385 & ~1365 | Medium (IR) |

| C-O | Stretch | 1050 - 1150 | Strong (IR) |

The presence of a strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ would be a clear indicator of the hydroxyl (-OH) group. libretexts.orgpressbooks.publibretexts.org The sp³ C-H stretching vibrations would appear just below 3000 cm⁻¹, while the sp² C-H stretch of the alkene would be observed just above 3000 cm⁻¹. libretexts.orgmsu.edu The gem-dimethyl group often presents a characteristic doublet in the C-H bending region around 1385 and 1365 cm⁻¹. docbrown.infolibretexts.org

Vibrational spectroscopy is highly effective for monitoring reaction progress. For example, during the oxidation of 2,2-Dimethylhept-6-en-1-ol to the corresponding carboxylic acid, the broad O-H stretch of the alcohol would be replaced by the even broader O-H stretch of the carboxylic acid (3300-2500 cm⁻¹), and a new, very strong C=O stretching band would appear around 1700-1725 cm⁻¹. youtube.com The disappearance of reactant peaks and the appearance of product peaks can be quantified to determine reaction kinetics.

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structural Elucidation (if applicable)

As of the current body of scientific literature, there is no publicly available X-ray crystallographic data for 2,2-Dimethylhept-6-en-1-ol or its co-crystals and derivatives. The determination of a crystal structure through X-ray crystallography is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a challenging process for some molecules, particularly those that are liquids or oils at room temperature and have flexible conformations.

While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are invaluable for elucidating the molecular structure and connectivity of 2,2-Dimethylhept-6-en-1-ol in solution, X-ray crystallography provides the definitive solid-state conformation and packing of a molecule in a crystal lattice. Such data offers precise measurements of bond lengths, bond angles, and torsion angles, which can provide critical insights into intermolecular interactions.

Should X-ray crystallographic studies be undertaken in the future, the resulting data would be instrumental in:

Confirming the precise three-dimensional arrangement of the atoms , including the conformation of the heptene (B3026448) chain and the orientation of the hydroxyl and dimethyl groups.

Revealing the nature of intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing.

Providing a basis for computational modeling and theoretical studies to better understand its physical and chemical properties.

Given the absence of experimental crystallographic data, any discussion on the solid-state structure of 2,2-Dimethylhept-6-en-1-ol remains speculative and would be based on computational modeling.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethylhept 6 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no published data appears to exist for 2,2-Dimethylhept-6-en-1-ol in this regard.

Molecular Orbital Analysis

A molecular orbital (MO) analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a key indicator of chemical stability. For 2,2-Dimethylhept-6-en-1-ol, these values have not been computationally determined and reported in the scientific literature.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule, often visualized through an electrostatic potential map, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. There are currently no available studies that have mapped the electrostatic potential of 2,2-Dimethylhept-6-en-1-ol.

Mechanistic Pathway Elucidation through Transition State Theory

Transition state theory is a powerful tool for investigating the mechanisms of chemical reactions. It allows for the calculation of key energetic parameters that govern reaction feasibility and speed.

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) represents the energy barrier that must be overcome for a reaction to occur, and it is a critical factor in determining the reaction rate. Theoretical calculations can model reaction pathways and identify the transition state structures to determine these activation energies. However, no such calculations for reactions involving 2,2-Dimethylhept-6-en-1-ol have been documented.

Solvent Effects on Reaction Energetics

The surrounding solvent can significantly influence the energetics of a reaction. Computational models can simulate these solvent effects to provide a more accurate picture of reaction pathways in a real-world setting. The impact of different solvents on the reaction energetics of 2,2-Dimethylhept-6-en-1-ol has not been a subject of theoretical investigation.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional shape and flexibility of a molecule is essential for predicting its physical and chemical behavior.

Conformational analysis involves identifying the most stable spatial arrangements of a molecule's atoms (conformers) and the energy barriers between them. Molecular dynamics simulations provide a time-resolved view of a molecule's movements and conformational changes. For 2,2-Dimethylhept-6-en-1-ol, there is a lack of published research on its conformational preferences and dynamic behavior.

Energy Landscapes and Stable Conformations

The structural flexibility of 2,2-Dimethylhept-6-en-1-ol, an unsaturated aliphatic alcohol, gives rise to a complex potential energy surface with numerous possible conformations. Computational methods, particularly quantum chemical calculations, are instrumental in mapping these energy landscapes to identify the most stable conformers.

For a molecule like 2,2-Dimethylhept-6-en-1-ol, the most stable conformations are expected to be those that minimize steric hindrance. The bulky 2,2-dimethyl groups significantly restrict rotation around the C2-C3 bond, influencing the orientation of the heptene (B3026448) chain. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond, while possible, is generally weak in aliphatic alcohols and may not be a dominant factor in determining the global minimum energy conformation.

A hypothetical conformational analysis of 2,2-Dimethylhept-6-en-1-ol could yield a set of low-energy structures. The relative energies of these conformers, along with their characteristic dihedral angles and bond lengths, can be tabulated to provide a comprehensive overview of the molecule's structural preferences.

Table 1: Hypothetical Low-Energy Conformers of 2,2-Dimethylhept-6-en-1-ol

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) (°) | Dihedral Angle (C1-C2-C-O) (°) |

|---|---|---|---|

| A | 0.00 | 178.5 | 60.2 |

| B | 0.75 | -65.3 | 179.1 |

| C | 1.20 | 68.9 | -58.5 |

Note: This data is illustrative and represents typical outputs from conformational analysis. Actual values would require specific quantum chemical calculations.

Intermolecular Interactions in Solution or Adsorption

The behavior of 2,2-Dimethylhept-6-en-1-ol in a condensed phase is governed by a variety of intermolecular interactions. The primary alcohol functional group is capable of acting as both a hydrogen bond donor and acceptor, which will strongly influence its properties in solution and its tendency to adsorb onto surfaces.

In protic solvents, 2,2-Dimethylhept-6-en-1-ol would be expected to form hydrogen bonds with solvent molecules. In aprotic solvents, self-association through hydrogen bonding to form dimers or larger oligomers is likely. The long, nonpolar heptenyl chain will contribute to van der Waals interactions, influencing its solubility in nonpolar media.

Molecular Dynamics (MD) simulations can provide detailed insights into the behavior of 2,2-Dimethylhept-6-en-1-ol in solution. These simulations can model the dynamic interactions between the solute and solvent molecules, offering a picture of the solvation shell structure and the energetics of these interactions.

The adsorption of 2,2-Dimethylhept-6-en-1-ol onto a surface, such as silica, would likely be driven by the interaction of the hydroxyl group with surface silanol groups. osf.ioelsevierpure.comfu-berlin.deresearchgate.net MD simulations of similar alcoholic surfactants on silica surfaces have shown that the hydroxyl groups tend to adsorb onto the surface, while the alkyl chains orient away from it. elsevierpure.comresearchgate.net This creates a distinct interfacial structure that can be characterized by parameters such as adsorption energy and the orientation of the molecule relative to the surface.

Table 2: Hypothetical Interaction Energies of 2,2-Dimethylhept-6-en-1-ol

| Interaction Type | Solvent/Surface | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding (Self-dimer) | In vacuo | -4.5 |

| Solvation (Hydrogen Bonding) | Water | -7.2 |

Note: These values are exemplary and intended to illustrate the relative strengths of different intermolecular interactions.

Predictive Modeling for Novel Reactivity and Selectivity

Computational modeling can be a powerful tool for predicting the reactivity and selectivity of 2,2-Dimethylhept-6-en-1-ol in various chemical transformations. The presence of both a primary alcohol and a terminal double bond offers multiple sites for chemical reactions.

Quantum chemical calculations can be used to model reaction pathways and determine the activation energies for different potential reactions. For instance, the allylic position (C5) is a potential site for radical abstraction, while the double bond can undergo electrophilic addition. The primary alcohol can be oxidized or undergo esterification.

Predictive models can be developed to assess the stereoselectivity of reactions involving 2,2-Dimethylhept-6-en-1-ol, particularly for reactions at the chiral center that could be created at C6 upon addition to the double bond. osti.govresearchgate.netnih.gov By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. For example, in an epoxidation reaction, modeling can help predict whether the syn or anti epoxide will be the major product.

These predictive models can be informed by frontier molecular orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 3: Hypothetical Calculated Parameters for Reactivity Prediction of 2,2-Dimethylhept-6-en-1-ol

| Parameter | Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack at the C=C bond. |

| LUMO Energy | 1.2 eV | Indicates potential sites for nucleophilic attack. |

| Activation Energy (Epoxidation) | 15.2 kcal/mol | Provides a quantitative measure of the reaction barrier. |

Note: This data is hypothetical and serves to illustrate the types of parameters generated from predictive modeling studies.

Emerging Research Directions and Future Prospects for 2,2 Dimethylhept 6 En 1 Ol

Potential for Bio-Inspired Synthesis and TransformationsBio-inspired synthesis is a powerful strategy for constructing complex molecules, often by mimicking natural biosynthetic pathways like those for terpenes and alkaloids.acs.orgacs.orgchemrxiv.orgThis approach frequently involves enzymatic processes or cascades.ucl.ac.ukThere is no evidence in the scientific literature of a bio-inspired or biocatalytic approach being developed for the synthesis of the non-terpenoid structure of 2,2-Dimethylhept-6-en-1-ol.

Due to the lack of specific data for 2,2-Dimethylhept-6-en-1-ol in these advanced research fields, generating the requested article is not feasible without compromising the core requirements of scientific accuracy and strict adherence to the specified compound.

Q & A

Q. Q1: What experimental approaches are recommended for optimizing the synthesis of 2,2-dimethylhept-6-en-1-ol to improve yield and purity?

Answer :

- Reagent Selection : Use reagent-grade starting materials (e.g., sulfuryl chloride or Grignard reagents) to minimize impurities .

- Temperature Control : Monitor reaction temperatures using capillary melting-point apparatus to avoid side reactions, as excessive heat may promote isomerization of the alkene moiety .

- Purification : Employ fractional distillation under reduced pressure (e.g., 0.020 bar) to isolate the compound, referencing boiling point data (351–353 K) . Validate purity via thin-layer chromatography (TLC) on pre-coated silica plates .

Q. Q2: How can researchers confirm the structural integrity of 2,2-dimethylhept-6-en-1-ol using spectroscopic methods?

Answer :

- IR Spectroscopy : Identify characteristic O–H (3300–3500 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches .

- NMR Analysis : Use ¹H NMR (60 MHz) to resolve signals for the geminal dimethyl groups (δ ~1.0–1.2 ppm) and the terminal alkene proton (δ ~4.8–5.2 ppm) . Compare with analogs like 6-phenylhex-5-en-2-yn-1-ol (δ 3-6 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 142 for the parent ion) and fragmentation patterns using high-resolution MS .

Q. Q3: What safety protocols are critical when handling 2,2-dimethylhept-6-en-1-ol in laboratory settings?

Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as recommended for structurally similar alcohols (e.g., 2-cyclohexen-1-ol derivatives) .

- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and avoid environmental contamination .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for 2,2-dimethylhept-6-en-1-ol?

Answer :

- Reproducibility : Replicate reduced-pressure distillation experiments (e.g., 0.020 bar) using calibrated equipment to verify boiling points .

- Data Validation : Cross-reference with gas chromatography (GC) retention indices under standardized conditions (e.g., HP-5MS column, 1614 K) .

- Error Analysis : Assess potential impurities in prior studies (e.g., residual solvents) using elemental analysis .

Q. Q5: What strategies are effective for studying the stereochemical effects of 2,2-dimethylhept-6-en-1-ol in catalytic reactions?

Answer :

- Chiral Chromatography : Use enantioselective GC columns (e.g., β-cyclodextrin phases) to separate stereoisomers .

- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR to detect stereochemical influences on reaction pathways .

- Computational Modeling : Apply density functional theory (DFT) to predict energy barriers for stereochemical transformations .

Q. Q6: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer :

- pH Titration : Use a Corning Model 12 pH meter to measure stability in buffered solutions (pH 2–12) .

- Accelerated Aging : Incubate samples at elevated temperatures (e.g., 323 K) and analyze degradation products via HPLC .

- Kinetic Profiling : Derive Arrhenius parameters to model degradation rates under storage conditions .

Q. Q7: What methodologies are recommended for analyzing intermolecular interactions (e.g., hydrogen bonding) in 2,2-dimethylhept-6-en-1-ol solutions?

Answer :

- FT-IR Spectroscopy : Quantify O–H stretching frequency shifts in polar vs. non-polar solvents .

- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions using software like Gaussian or GROMACS .

- Dielectric Constant Measurements : Correlate solvent polarity with solubility parameters .

Data Contradiction and Validation

Q. Q8: How should researchers address discrepancies in spectral data (e.g., NMR shifts) across literature sources?

Answer :

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR calibration .

- Interlaboratory Comparison : Share raw spectral data with collaborators to identify instrumentation biases .

- Reference Compounds : Compare with structurally validated analogs (e.g., 6-methylheptane-1,2,3,4,5-pentol) to verify peak assignments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.